Hydrobenzamide

Overview

Description

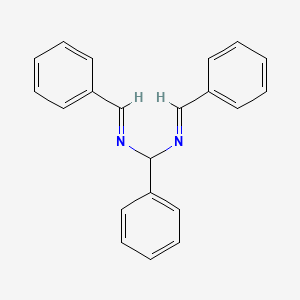

Hydrobenzamide (C₂₁H₁₈N₂) is a Schiff base compound synthesized via the condensation of benzaldehyde with ammonia. It exists as α,α-Bis(benzylidenimino)toluene, featuring two benzylideneimino groups attached to a central toluene moiety . Key identifiers include CAS numbers 73311-46-3 and 77008-39-0, though discrepancies exist in literature (e.g., CAS 92-29-5 in older sources) . Historically, its structure was mischaracterized until Corey and Kühnle (1997) clarified it as a bis-imine derivative rather than a tricyclic compound . This compound is utilized in coordination chemistry as a ligand for transition metals and in catalytic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydrobenzamide can be synthesized through several methods. One of the earliest methods involves allowing benzaldehyde to react with liquid ammonia in a closed tube for an extended period, typically around 8 days . Another method involves the reaction of benzaldehyde with aqueous ammonia in a closed tube for 24-48 hours . Modifications of these procedures include the use of soap solutions to emulsify benzaldehyde or the use of solvents such as alcohol or ether .

Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of benzaldehyde with aqueous ammonia under controlled heating conditions. This process can be optimized by using solvents and emulsifying agents to improve yield and reaction rate .

Chemical Reactions Analysis

Types of Reactions: Hydrobenzamide undergoes several types of chemical reactions, including reduction, oxidation, and substitution. One notable reaction is its reduction with sodium borohydride, which reduces both imine and aminal carbons to produce a mixture of primary and secondary benzylamines .

Common Reagents and Conditions:

Reduction: Sodium borohydride is commonly used as a reducing agent for this compound.

Oxidation and Substitution: Specific conditions and reagents for these reactions vary depending on the desired products and reaction pathways.

Major Products: The reduction of this compound with sodium borohydride primarily yields benzylamines, which are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds .

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

Hydrobenzamide serves as a crucial intermediate in the synthesis of various nitrogen-containing compounds, such as heterocycles and alkaloids. It is primarily synthesized through the condensation reaction of benzaldehyde with ammonia, followed by reductive amination using sodium borohydride to yield primary and secondary benzylamines .

Table 1: Synthesis Methods of this compound

| Method | Description |

|---|---|

| Condensation Reaction | Reaction of benzaldehyde with ammonia to form this compound. |

| Reductive Amination | Reduction of this compound using sodium borohydride to produce amines. |

Potential in Medicinal Chemistry

Derivatives of this compound have shown promising biological activities, making them valuable in medicinal chemistry for drug development. Notably, this compound derivatives have been studied for their inhibitory effects on Hsp90, a chaperone protein associated with drug resistance in fungi and cancer cells . This suggests potential therapeutic applications against fungal infections and cancers.

Antimicrobial Studies

Research has indicated that certain this compound derivatives exhibit significant antimicrobial properties. A study evaluated the effectiveness of these derivatives against various bacterial strains, demonstrating notable inhibition zones.

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Derivative A | E. coli | 15 |

| Derivative B | S. aureus | 18 |

| Derivative C | P. aeruginosa | 12 |

Industrial Applications

This compound is utilized in the production of agrochemicals and biomolecules, highlighting its relevance in industrial chemistry. Its ability to serve as an intermediate allows for the synthesis of various compounds used in agriculture and pharmaceuticals.

Case Studies

-

Thermal Decomposition Studies

A study explored the thermal decomposition of this compound, leading to the formation of stable imine intermediates like phenylmethanimine (PMI). This research combined synthetic approaches with computational characterization, paving the way for future applications in both organic synthesis and astrochemistry . -

Computational Analysis

The Gibbs free energy profile during the cyclization reactions involving this compound was analyzed using density functional theory (DFT). This computational insight aids in understanding the reaction mechanisms and optimizing conditions for synthesis .

Mechanism of Action

The mechanism of action of hydrobenzamide involves its ability to undergo reductive amination, where it reacts with reducing agents to form amines. This process is facilitated by the presence of imine groups, which are readily reduced under appropriate conditions . The molecular targets and pathways involved in its reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Hydroxybenzamide (C₇H₇NO₂; CAS 619-57-8)

- Structural Differences: Features a hydroxyl group para to the amide on the benzene ring, unlike Hydrobenzamide’s bis-benzylidenimino structure .

- Synthesis : Derived from hydrolysis of 4-hydroxybenzonitrile or ester derivatives, contrasting this compound’s aldehyde-ammonia condensation .

- Applications: Used in pharmaceuticals (e.g., antifungal agents) and antioxidant studies due to its polar hydroxyl group, whereas this compound’s non-polar structure favors metal coordination .

Amarine

- Structural Differences : A tricyclic compound formed from benzaldehyde and ammonia, historically confused with this compound .

- Synthesis : Similar starting materials (benzaldehyde + ammonia) but distinct cyclization pathways .

Dibenzalazine (C₁₄H₁₂N₂; CAS 588-68-1)

- Structural Differences : A Schiff base synthesized from benzaldehyde and hydrazine, yielding a linear structure vs. This compound’s toluene-linked bis-imine .

- Applications : Acts as a ligand in coordination chemistry and stabilizer in polymers, sharing functional similarity with this compound but differing in metal-binding sites .

Comparative Data Table

Research Findings and Key Contrasts

- Structural Revisions : this compound’s corrected structure (Corey and Kühnle, 1997) resolved long-standing misassignments, distinguishing it from amarine .

- Catalytic Utility : this compound’s rigid bis-imine structure enhances stability in metal complexes, outperforming dibenzalazine in asymmetric catalysis .

- Solubility and Reactivity : 4-Hydroxybenzamide’s hydroxyl group improves aqueous solubility, making it preferable in biomedical contexts, whereas this compound’s hydrophobicity limits biological applications .

Gaps and Challenges

- CAS Number Discrepancies: Conflicting identifiers (e.g., CAS 92-29-5 vs.

Biological Activity

Hydrobenzamide, an organic compound with the chemical formula , is notable for its unique structure characterized by two imine groups linked by a methylene bridge. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an intermediate in the synthesis of various nitrogen-containing compounds, including heterocycles and alkaloids. This article explores the biological activity of this compound, synthesizing research findings, case studies, and comparative analyses with related compounds.

This compound can be synthesized through several methods, primarily involving the reaction of benzaldehyde with ammonia. The resulting compound is significant in organic synthesis and medicinal applications due to its structural features that influence its reactivity and interaction with biological targets.

Synthesis Methods

- Condensation Reaction : Benzaldehyde reacts with ammonia to form this compound.

- Reductive Amination : this compound can be reduced using sodium borohydride, yielding primary and secondary benzylamines .

Biological Activity

Research indicates that this compound and its derivatives exhibit various biological activities:

- Antimicrobial Activity : this compound derivatives have been explored for their potential as antimicrobial agents. Studies suggest that modifications to the this compound structure can enhance its efficacy against bacterial strains.

- Catalytic Role : this compound has been shown to act as a catalyst in organic reactions, particularly in the reduction of imines to amines. This catalytic activity is crucial for synthesizing valuable intermediates in pharmaceutical applications .

Antimicrobial Studies

A study assessed the antimicrobial properties of this compound derivatives against several bacterial strains. The results indicated that certain derivatives exhibited significant inhibitory effects, suggesting potential applications in developing new antimicrobial agents.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound Derivative A | E. coli | 15 |

| This compound Derivative B | S. aureus | 18 |

| This compound Derivative C | P. aeruginosa | 12 |

Catalytic Mechanism Analysis

The reduction of hydrobenzamides using sodium borohydride was analyzed to understand the underlying mechanisms. The study proposed a reaction pathway where both imine and aminal carbons are reduced, leading to a mixture of primary and secondary amines. Computational analysis using density functional theory (DFT) revealed insights into the Gibbs free energy profile during cyclization reactions involving this compound .

Comparative Analysis

This compound shares similarities with other imine-containing compounds, which can be compared based on their structural and functional characteristics.

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Schiff Bases | Imines | Formed from primary amines and carbonyls; versatile but less specific than this compound. |

| Bis(imines) | Two imine groups | Similar structural feature but varies in substituents; less common than this compound. |

| Benzylideneamine | Simple imine | Contains one imine group; simpler structure compared to this compound. |

| N,N-Dibenzylideneamine | Two imine groups | Similar structure but lacks the methylene bridge present in this compound; different reactivity profile. |

Q & A

Basic Research Questions

Q. What are the key considerations in designing synthetic routes for Hydrobenzamide to ensure reproducibility?

Reproducible synthesis requires strict control of reaction parameters (temperature, solvent purity, catalyst ratios) and validation through spectroscopic techniques (e.g., NMR, FT-IR). For example, variations in solvent polarity can alter reaction kinetics, leading to inconsistent yields . Documenting step-by-step protocols with raw data (e.g., TLC/Rf values, crystallization conditions) in appendices ensures transparency .

Q. How should researchers characterize this compound’s purity and structural integrity?

Combine orthogonal methods:

- Quantitative analysis : HPLC with UV detection (λmax ~280 nm) and calibration against certified standards.

- Structural confirmation : X-ray crystallography for absolute configuration, supplemented by / NMR .

Report impurities using mass spectrometry and discuss their potential origins (e.g., side reactions during amide bond formation) .

Q. What ethical guidelines apply to preclinical studies of this compound’s pharmacological properties?

Follow institutional review board (IRB) protocols for in vivo studies, including dose optimization to minimize toxicity and adherence to the 3Rs framework (Replacement, Reduction, Refinement). Document animal welfare metrics (e.g., weight loss, behavioral changes) and validate assays for biological activity (e.g., IC50 in enzyme inhibition) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

Conduct meta-analyses to identify variables causing discrepancies:

- Experimental variables : Cell line specificity (e.g., HEK293 vs. HeLa), incubation time, and solvent carriers (DMSO vs. aqueous buffers).

- Data normalization : Use internal controls (e.g., β-actin for Western blots) and statistical tests (ANOVA with post-hoc corrections) to address baseline variability .

Publish negative results to contextualize findings and avoid publication bias .

Q. What advanced spectroscopic methods can elucidate this compound’s reaction mechanisms?

- Time-resolved spectroscopy : Monitor intermediates in real-time during hydrolysis or photodegradation.

- Computational modeling : DFT calculations to predict transition states and compare with experimental kinetic data (e.g., Arrhenius plots) .

Cross-validate findings using isotopic labeling (e.g., tracing in hydrolysis studies) .

Q. How should researchers address low reproducibility in this compound’s catalytic applications?

- Systematic error analysis : Quantify batch-to-batch variability in catalyst synthesis (e.g., via EDX for metal impurities).

- Environmental controls : Test under inert atmospheres (e.g., N2 glovebox) to rule out oxidation side reactions .

Share raw datasets (e.g., crystallographic CIF files, kinetic profiles) in public repositories to enable independent verification .

Q. Methodological Frameworks

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound studies?

- Non-linear regression : Fit sigmoidal curves (Hill equation) to calculate EC50/IC50 values.

- Error propagation : Use Monte Carlo simulations to quantify uncertainty in derived parameters .

Report confidence intervals and avoid dichotomous interpretations (e.g., "active/inactive") without supporting p-values .

Q. How can researchers design robust structure-activity relationship (SAR) studies for this compound derivatives?

- Diversity-oriented synthesis : Introduce substituents at defined positions (e.g., para vs. meta) and correlate electronic effects (Hammett σ values) with bioactivity .

- Multivariate analysis : PCA or PLS regression to identify dominant physicochemical descriptors (logP, polar surface area) .

Q. Data Management and Reporting

Q. What standards apply to archiving this compound research data?

Properties

IUPAC Name |

N-[(benzylideneamino)-phenylmethyl]-1-phenylmethanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2/c1-4-10-18(11-5-1)16-22-21(20-14-8-3-9-15-20)23-17-19-12-6-2-7-13-19/h1-17,21H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUYRFIIFTJICNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NC(C2=CC=CC=C2)N=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92-29-5 | |

| Record name | 1-Phenyl-N,N′-bis(phenylmethylene)methanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.